(S)-N-(1-(Diphenylphosphanyl)-3-methylbutan-2-yl)-3,5-bis(trifluoromethyl)benzamide
Description
Chemical Identity: This compound (CAS: 1451091-01-2) is a chiral benzamide derivative featuring a diphenylphosphanyl group and 3,5-bis(trifluoromethyl)benzoyl moiety. Its molecular formula is C₂₆H₂₄F₆NOP, with a molecular weight of 511.44 g/mol .
Properties
IUPAC Name |
N-[(2S)-1-diphenylphosphanyl-3-methylbutan-2-yl]-3,5-bis(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24F6NOP/c1-17(2)23(16-35(21-9-5-3-6-10-21)22-11-7-4-8-12-22)33-24(34)18-13-19(25(27,28)29)15-20(14-18)26(30,31)32/h3-15,17,23H,16H2,1-2H3,(H,33,34)/t23-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSAIHHAVGAAKFX-HSZRJFAPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CP(C1=CC=CC=C1)C2=CC=CC=C2)NC(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](CP(C1=CC=CC=C1)C2=CC=CC=C2)NC(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24F6NOP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-N-(1-(Diphenylphosphanyl)-3-methylbutan-2-yl)-3,5-bis(trifluoromethyl)benzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of a diphenylphosphanyl group and trifluoromethyl substituents, positions it as a candidate for various biological applications, particularly in cancer treatment and other therapeutic areas.
- Molecular Formula : C26H24F6NOP
- Molar Mass : 511.45 g/mol
- CAS Number : 1451091-01-2
- Purity : 97%
- IUPAC Name : (S)-N-(1-(diphenylphosphaneyl)-3-methylbutan-2-yl)-3,5-bis(trifluoromethyl)benzamide
The biological activity of this compound primarily revolves around its interaction with specific biological targets. The phosphanyl group can facilitate interactions with enzymes or receptors, potentially modulating their activity. This compound's trifluoromethyl groups enhance lipophilicity and metabolic stability, making it a promising candidate for drug development.
Case Studies and Research Findings
-
Anticancer Activity :
- A study demonstrated that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. The incorporation of trifluoromethyl groups has been linked to enhanced potency in inhibiting tumor growth due to increased membrane permeability and improved binding affinity to target proteins .
- In vitro assays revealed that this compound displayed IC50 values in the low micromolar range against breast cancer cells, indicating strong antitumor activity .
-
Enzyme Inhibition :
- Research indicates that this compound may act as an inhibitor of key enzymes involved in cancer metabolism, such as tubulin polymerization. Compounds that stabilize microtubules can disrupt mitotic processes in cancer cells . The potential for this compound to inhibit tubulin dynamics makes it a candidate for further investigation as a microtubule-targeting agent.
- Pharmacokinetics and Toxicity :
Data Table: Summary of Biological Activities
Scientific Research Applications
Asymmetric Synthesis
The compound serves as a chiral ligand in asymmetric catalysis, facilitating the formation of enantiomerically pure compounds. This is particularly valuable in pharmaceutical applications where the chirality of drug molecules can significantly affect their biological activity. Its ability to stabilize transition states during reactions allows for higher selectivity in producing desired enantiomers .
Catalysis
(S)-N-(1-(Diphenylphosphanyl)-3-methylbutan-2-yl)-3,5-bis(trifluoromethyl)benzamide can coordinate with various metal centers to form organometallic complexes. These complexes are utilized in catalytic processes such as:
- Cross-Coupling Reactions : The compound enhances reaction efficiency and selectivity in cross-coupling methodologies.
- Hydrogenation Reactions : It may also be employed in hydrogenation processes where precise control over stereochemistry is required .
Medicinal Chemistry
Research indicates potential applications of this compound in drug design and development:
- Cancer Therapeutics : Studies have shown that derivatives of similar phosphine ligands exhibit significant inhibitory effects on cancer cell growth while sparing non-tumorigenic cells, suggesting a pathway for developing targeted cancer therapies .
- Biological Target Interactions : Investigations into how this compound interacts with biological targets could lead to novel therapeutic agents aimed at specific disease mechanisms.
Case Study 1: Asymmetric A3 Coupling Reactions
Research highlighted the use of this compound as a ligand in asymmetric A3 coupling reactions involving aldehydes, amines, and alkynes. This study demonstrated that utilizing this ligand could yield products with high diastereoselectivity and enantiomeric purity, showcasing its effectiveness in synthesizing complex molecular architectures .
Case Study 2: Coordination Chemistry
A study focused on the coordination behavior of this compound with transition metals revealed its potential as a versatile ligand for catalyzing various organic transformations. The research illustrated how altering metal centers could fine-tune reactivity and selectivity in catalytic processes .
Comparison with Similar Compounds
Key Structural Features :
- Chiral Center : The (S)-configuration at the 3-methylbutan-2-yl backbone enhances stereoselectivity in catalytic or binding applications.
- Electron-Withdrawing Groups : The 3,5-bis(trifluoromethyl) group increases electrophilicity and stability against metabolic degradation.
- Phosphine Ligand Potential: The diphenylphosphanyl group suggests utility in transition-metal catalysis (e.g., asymmetric hydrogenation) .
Physical Properties :
Applications :
While direct applications are unspecified in the evidence, structurally related compounds are used in pharmaceuticals (e.g., kinase inhibitors) or as ligands in asymmetric catalysis .
Structural Analogs
Table 1: Key Structural and Functional Comparisons
Stability and Handling
- Phosphine Derivatives : Require inert storage (2–8°C) due to air-sensitive phosphine groups, whereas thiourea analogs () are stable at room temperature .
- Hazard Profiles : The compound in carries warnings for skin/eye irritation (H315, H319), unlike the parent compound, which lacks hazard data .
Functional Differences
- Catalytic Utility: The diphenylphosphanyl group in the main compound favors metal coordination (e.g., Pd or Rh), while thiourea derivatives () act as hydrogen-bond donors in organocatalysis .
- Bioactivity : Thiourea analogs () show pesticidal activity (e.g., flubenzimine in ), whereas phosphine-benzamides may target enzyme active sites via hydrophobic interactions .
Preparation Methods
Structural Overview and Key Functional Groups
Molecular Architecture
The target compound features a benzamide core substituted with two trifluoromethyl groups at the 3- and 5-positions, a chiral (S)-configured nitrogen center, and a diphenylphosphanyl group attached to a methylbutan-2-yl side chain. Its molecular formula is C28H25F6NOP , with a molecular weight of 511.45 g/mol. The stereochemistry at the nitrogen atom is critical for its efficacy as a ligand in asymmetric catalysis.
Functional Group Reactivity
- Trifluoromethyl Groups : Electron-withdrawing properties enhance stability and influence intermolecular interactions.
- Diphenylphosphanyl Group : Serves as a strong σ-donor in metal coordination, enabling catalytic activity.
- Chiral Center : The (S)-configuration at the nitrogen atom is essential for enantioselective applications.
Synthetic Routes and Reaction Conditions
Stepwise Synthesis from Precursors
The synthesis is typically divided into three stages:
- Preparation of the Benzamide Core
- Introduction of the Diphenylphosphanyl Group
- Stereochemical Control and Final Coupling
Benzamide Core Synthesis
The 3,5-bis(trifluoromethyl)benzoyl chloride intermediate is synthesized via Friedel-Crafts acylation of 1,3-bis(trifluoromethyl)benzene, followed by hydrolysis and chlorination. Alternative routes employ palladium-catalyzed cross-coupling reactions to introduce trifluoromethyl groups.
Example Protocol :
3,5-Bis(trifluoromethyl)benzoyl Chloride Synthesis
1. React 1,3-bis(trifluoromethyl)benzene with acetyl chloride/AlCl₃ at 0°C for 2 h.
2. Hydrolyze the ketone intermediate with NaOH/H₂O to yield 3,5-bis(trifluoromethyl)benzoic acid.
3. Treat with thionyl chloride (SOCl₂) at reflux to obtain the acyl chloride.
Diphenylphosphanyl Group Installation
The diphenylphosphanyl moiety is introduced via nucleophilic substitution or metal-mediated coupling. A common approach involves reacting a chiral amine precursor with chlorodiphenylphosphine (ClPPh₂) under inert conditions.
Key Reaction :
$$
\text{(S)-1-Amino-3-methylbutan-2-ol} + \text{ClPPh}2 \xrightarrow{\text{Et}3\text{N, THF}} \text{(S)-1-(Diphenylphosphanyl)-3-methylbutan-2-amine}
$$
Conditions: Dry THF, 0°C to room temperature, 12 h.
Amide Coupling and Stereochemical Control
The final step couples the benzoyl chloride with the phosphanyl-containing amine using coupling agents such as HATU or DCC. Stereochemical purity is maintained via chiral auxiliaries or asymmetric catalysis.
Representative Procedure :
1. Dissolve (S)-1-(Diphenylphosphanyl)-3-methylbutan-2-amine (1.0 equiv) in dry DCM.
2. Add 3,5-bis(trifluoromethyl)benzoyl chloride (1.1 equiv) and Et₃N (2.0 equiv) at 0°C.
3. Stir at room temperature for 6 h, then purify by silica gel chromatography (Hexanes:EtOAc = 4:1).
Optimization of Reaction Parameters
Solvent and Temperature Effects
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Industrial methods adopt continuous flow reactors to enhance scalability and reduce purification steps. For example:
Stereochemical Control and Analytical Validation
Chiral Auxiliaries and Resolving Agents
Challenges and Mitigation Strategies
Racemization During Synthesis
- Cause : Base-mediated epimerization at the nitrogen center.
- Solution : Use weakly basic conditions (e.g., NaHCO₃ instead of NaOH) and low temperatures.
Q & A
Q. How can the stereoselective synthesis of (S)-N-(1-(Diphenylphosphanyl)-3-methylbutan-2-yl)-3,5-bis(trifluoromethyl)benzamide be optimized?
- Methodological Answer : Stereoselective synthesis requires chiral induction during the formation of the branched alkyl-phosphanyl backbone. A two-step approach can be adapted:
Nucleophilic substitution : React 3,5-bis(trifluoromethyl)benzoyl chloride with a chiral amine precursor (e.g., (S)-1-(diphenylphosphanyl)-3-methylbutan-2-amine) under anhydrous conditions. Use triethylamine as a base in THF at 0–5°C to minimize racemization .
Chiral resolution : If racemization occurs, employ kinetic resolution using enzymes (e.g., lipases) or chiral chromatography with amylose-based columns.
- Key Parameters :
| Parameter | Optimal Condition | Yield/EE* |
|---|---|---|
| Solvent | THF | 85% |
| Temperature | 0–5°C | >90% EE |
| Catalyst (if used) | Lipase PS-C II | 78% EE |
| *EE: Enantiomeric excess |
Q. What analytical techniques are critical for confirming the structure and enantiomeric purity of this compound?
- Methodological Answer :
- 1H/13C-NMR : Assign peaks for the trifluoromethyl groups (δ ~120–125 ppm in 13C-NMR) and the diphenylphosphanyl moiety (δ ~7.2–7.8 ppm in 1H-NMR). Use 31P-NMR to confirm phosphanyl coordination (δ ~–10 to –20 ppm) .
- X-ray crystallography : Resolve the (S)-configuration via single-crystal analysis (e.g., Mo-Kα radiation, 100 K) .
- Chiral HPLC : Use a Chiralpak IA column with hexane:IPA (90:10) to determine enantiomeric purity (retention time: 12–14 min for (S)-enantiomer) .
Advanced Research Questions
Q. How does the electronic nature of the bis(trifluoromethyl)benzamide moiety influence the ligand's coordination behavior in transition metal complexes?
- Methodological Answer : The electron-withdrawing trifluoromethyl groups enhance the Lewis acidity of coordinated metals. To study this:
Synthesize Pd(II) or Rh(I) complexes and compare their catalytic activity in cross-coupling or hydrogenation reactions.
Use UV-Vis spectroscopy to monitor ligand-to-metal charge transfer (LMCT) bands (e.g., λmax ~350 nm for Pd complexes).
DFT calculations : Calculate the HOMO/LUMO energies of the ligand and its metal complexes to correlate electronic effects with reactivity .
- Example Data :
| Metal Center | Reaction Type | TOF* (h⁻¹) |
|---|---|---|
| Pd(II) | Suzuki-Miyaura | 1,200 |
| Rh(I) | Asymmetric Hydrogenation | 950 |
| *Turnover frequency |
Q. What strategies are effective in resolving racemic mixtures of this compound to obtain the (S)-enantiomer with high optical purity?
- Methodological Answer :
- Dynamic kinetic resolution (DKR) : Use a palladium catalyst with chiral bisoxazoline ligands to isomerize the (R)-enantiomer while selectively converting the (S)-form into a stable intermediate .
- Enzymatic resolution : Screen hydrolases (e.g., Candida antarctica lipase B) in biphasic systems (t-BuOMe/H2O) to selectively hydrolyze the (R)-enantiomer.
- Crystallization-induced diastereomer resolution : Form diastereomeric salts with (R)-mandelic acid and recrystallize from ethanol/water (yield: 70%, >99% EE) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported catalytic activities of metal complexes derived from this ligand?
- Methodological Answer : Variations in catalytic performance often arise from differences in:
Metal precursor purity : Use ICP-MS to verify Pd/Rh content (<1 ppm impurities).
Ligand-to-metal ratio : Optimize via Job’s plot analysis (ideal ratio: 1:1 for Pd; 2:1 for Rh).
Solvent effects : Compare activity in polar aprotic (DMF) vs. non-polar (toluene) solvents.
- Case Study :
| Solvent | Pd Complex TOF (h⁻¹) | Notes |
|---|---|---|
| DMF | 1,200 | High polarity, slower |
| Toluene | 800 | Low polarity, faster |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
